molecular formula C11H9ClN2O B8417543 1-(3-Chloro-2-methylquinoxalin-5-yl)ethanone

1-(3-Chloro-2-methylquinoxalin-5-yl)ethanone

Cat. No.: B8417543
M. Wt: 220.65 g/mol
InChI Key: QKBPAEJFBAGFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-2-methylquinoxalin-5-yl)ethanone is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

1-(3-chloro-2-methylquinoxalin-5-yl)ethanone

InChI

InChI=1S/C11H9ClN2O/c1-6-11(12)14-10-8(7(2)15)4-3-5-9(10)13-6/h3-5H,1-2H3

InChI Key

QKBPAEJFBAGFCU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2N=C1Cl)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(3-Fluoro-2-methylquinoxalin-5-yl)ethanone (126g, 2.00 g, 9.79 mmol) was treated with HCl (4.0 M solution in 1,4-dioxane; 24.49 ml, 98 mmol), and the homogeneous reaction was fitted with a drying tube. After 6 h the reaction was concentrated in vacuo, and the solid was taken up in DCM. Solid NaHCO3 was added cautiously with rapid stirring; and saturated aq. NaHCO3 was sequentially added cautiously with rapid stirring. The mixture was partitioned between saturated NaHCO3 and DCM. The aq. layer was extracted with DCM (2×), and the combined organics were dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to give 1-(3-chloro-2-methylquinoxalin-5-yl)ethanone (254a, 99% yield) as an orange-brown solid. MS (ESI, pos. ion) m/z: 221.0 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
24.49 mL
Type
reactant
Reaction Step One

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